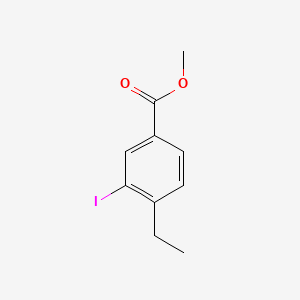

Methyl 4-ethyl-3-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethyl-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKHZRNJWHCKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661056 | |

| Record name | Methyl 4-ethyl-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51885-91-7 | |

| Record name | Methyl 4-ethyl-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-ethyl-3-iodobenzoate synthesis protocol

An In-depth Technical Guide to the Synthesis of Methyl 4-ethyl-3-iodobenzoate

Abstract

This compound (CAS No: 51885-91-7) is a halogenated aromatic ester of significant interest in synthetic organic chemistry.[1] Its structure, featuring an ethyl group, a methyl ester, and a strategically positioned iodine atom, makes it a versatile building block for the construction of more complex molecules, particularly in the fields of pharmaceutical and materials science. The aryl iodide moiety is especially valuable for its participation in a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][3] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, offering in-depth analysis of the chemical principles, detailed step-by-step protocols, and a comparative evaluation to assist researchers in selecting the optimal pathway for their specific needs.

Strategic Overview: A Retrosynthetic Analysis

The primary challenge in synthesizing this compound lies in achieving the desired 1,2,4-trisubstitution pattern with high regioselectivity. The two electron-directing groups—the activating ethyl group (ortho-, para-directing) and the deactivating methyl ester group (meta-directing)—are in a para relationship. This arrangement dictates the feasible synthetic approaches. A retrosynthetic analysis reveals three logical pathways, each with distinct advantages and considerations.

References

Introduction: Unveiling a Key Synthetic Building Block

An In-Depth Technical Guide to Methyl 4-ethyl-3-iodobenzoate (CAS 51885-91-7)

This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with a methyl ester, an ethyl group, and an iodine atom.[1] This specific arrangement of functional groups makes it a molecule of significant interest in synthetic organic chemistry. The presence of the iodine atom, in particular, provides a highly versatile reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Consequently, this compound serves as a valuable intermediate and building block in the synthesis of complex molecular architectures, finding utility in the development of novel pharmaceuticals and advanced materials.[2] This guide provides a comprehensive overview of its chemical properties, robust synthetic protocols, detailed characterization data, and key applications.

Core Physicochemical & Structural Data

A thorough understanding of the fundamental properties of this compound is essential for its effective use and safe handling in a laboratory setting. These core characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 51885-91-7 | [1][3][4] |

| Molecular Formula | C₁₀H₁₁IO₂ | [1][3][4] |

| Molecular Weight | 290.10 g/mol | [4] |

| IUPAC Name | This compound | [1] |

| Alternate Names | 4-Ethyl-3-iodobenzoic Acid Methyl Ester | [4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Moderately soluble in organic solvents; limited solubility in water | [1] |

| SMILES | CCC1=CC=C(C=C1I)C(=O)OC | [1] |

Strategic Synthesis: The Sandmeyer Reaction Pathway

While several routes to this compound can be envisioned, the Sandmeyer reaction stands out as a reliable and regioselective method. This classic transformation allows for the conversion of an aromatic amino group into a variety of functionalities, including iodine, via a diazonium salt intermediate.[6][7] The key advantage of this approach is the precise placement of the iodine atom, avoiding the potential formation of isomers that can occur with direct electrophilic iodination of methyl 4-ethylbenzoate.

The logical precursor for this synthesis is Methyl 4-ethyl-3-aminobenzoate. The transformation proceeds in two critical steps: diazotization of the amine, followed by displacement with an iodide salt.

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Objective: To synthesize this compound from Methyl 4-ethyl-3-aminobenzoate.

Materials:

-

Methyl 4-ethyl-3-aminobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask submerged in an ice-salt bath, dissolve Methyl 4-ethyl-3-aminobenzoate (1.0 eq) in a mixture of concentrated HCl and water. Stir until a fine slurry of the amine hydrochloride salt is formed. Cool the mixture to 0-5 °C.

-

Separately, prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained below 5 °C. The causality for this low temperature is the inherent instability of the diazonium salt, which can decompose prematurely at higher temperatures.

-

After the addition is complete, stir the mixture for an additional 20-30 minutes in the ice bath. The reaction mixture should become a clear solution, indicating the formation of the soluble diazonium salt.

-

-

Iodide Displacement:

-

In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.[6]

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel. A dark color may be present due to the formation of I₂ byproduct.

-

Wash the mixture with a small amount of saturated sodium thiosulfate solution to quench any excess iodine, which is observed by the disappearance of the dark color.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude oil or solid by silica gel column chromatography to obtain pure this compound.

-

Spectroscopic Characterization Profile

Confirming the structure and purity of the synthesized product is a critical, self-validating step. The following data represent the expected spectroscopic signatures for this compound.

| Technique | Expected Signature |

| ¹H NMR | Aromatic Protons: 3 distinct signals in the ~7.0-8.0 ppm range, showing characteristic ortho and meta coupling. Methyl Ester (-OCH₃): A singlet at ~3.9 ppm. Ethyl Group (-CH₂CH₃): A quartet at ~2.7 ppm and a triplet at ~1.2 ppm. |

| ¹³C NMR | Approximately 10 distinct signals are expected, including peaks for the carbonyl carbon (~165 ppm), aromatic carbons (120-145 ppm), the methoxy carbon (~52 ppm), and the two aliphatic carbons of the ethyl group. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z ≈ 290.1. Key Fragments: Loss of the methoxy group (-•OCH₃) to give a peak at m/z ≈ 259, and loss of the ethyl group (-•CH₂CH₃) to give a peak at m/z ≈ 261. |

| Infrared (IR) | C=O Stretch (Ester): Strong, sharp absorption band around 1730-1715 cm⁻¹. C-O Stretch (Ester): Two characteristic bands between 1310-1100 cm⁻¹. Aromatic C=C Stretch: Bands in the 1600-1400 cm⁻¹ region. Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹. |

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The carbon-iodine bond is significantly more reactive than corresponding C-Br or C-Cl bonds, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic construction of complex molecules, a cornerstone of modern drug discovery.[8][9]

Key Applications:

-

Cross-Coupling Reactions: It is an excellent coupling partner in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new C-C, C-N, and C-O bonds.[8][9]

-

Pharmaceutical Intermediates: It is used in the synthesis of targeted therapies. For example, it is a building block for inhibitors of DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase implicated in cancer cell proliferation.[2] It has also been utilized in the synthesis of GZD824, an inhibitor for treating chronic myelogenous leukemia.[2]

-

Protein Degrader Building Blocks: The molecule serves as a foundational piece in the construction of Proteolysis-Targeting Chimeras (PROTACs) and other protein degraders, an emerging therapeutic modality.[3]

References

- 1. CAS 51885-91-7: methyl 4-ethyl-3-iodo-benzoate [cymitquimica.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS:51885-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of Methyl 4-ethyl-3-iodobenzoate

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for Methyl 4-ethyl-3-iodobenzoate (C₁₀H₁₁IO₂), a substituted aromatic ester of significant interest in synthetic chemistry. As a crucial building block, understanding its structural and electronic properties through spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development. This document outlines the theoretical basis for its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols for data acquisition, and offers insights grounded in established scientific principles.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester group, an ethyl group, and an iodine atom. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, their spectroscopic signatures.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and predictable signals.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the ethyl group protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents. The iodine atom exerts a deshielding effect, while the ethyl and methyl ester groups have their characteristic chemical shifts.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (position 2) | ~8.2 | d | ~2.0 | 1H |

| Aromatic H (position 5) | ~7.8 | dd | ~8.0, 2.0 | 1H |

| Aromatic H (position 6) | ~7.4 | d | ~8.0 | 1H |

| Methoxy (-OCH₃) | ~3.9 | s | - | 3H |

| Ethyl (-CH₂CH₃) | ~2.7 | q | ~7.5 | 2H |

| Ethyl (-CH₂CH₃) | ~1.2 | t | ~7.5 | 3H |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons: The proton at position 2 is ortho to the deshielding carbonyl group and meta to the iodine, resulting in the most downfield shift. The proton at position 5 is ortho to the iodine and meta to the carbonyl group, also experiencing significant deshielding. The proton at position 6 is ortho to the ethyl group and para to the iodine, making it the most upfield of the aromatic signals.

-

Aliphatic Protons: The chemical shifts and multiplicities of the ethyl and methyl protons are standard for these functional groups. The quartet for the methylene protons and the triplet for the methyl protons of the ethyl group are due to coupling with each other.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic C (quaternary, C-1) | ~132 |

| Aromatic C (quaternary, C-3) | ~95 |

| Aromatic C (quaternary, C-4) | ~145 |

| Aromatic C (CH, C-2) | ~138 |

| Aromatic C (CH, C-5) | ~130 |

| Aromatic C (CH, C-6) | ~128 |

| Methoxy (-OCH₃) | ~52 |

| Ethyl (-CH₂CH₃) | ~29 |

| Ethyl (-CH₂CH₃) | ~15 |

Rationale for Predicted Chemical Shifts:

-

The carbonyl carbon is characteristically found in the 165-175 ppm region.

-

The carbon bearing the iodine (C-3) is significantly shielded due to the "heavy atom effect," resulting in an upfield shift.

-

The other aromatic carbon signals are influenced by the additive effects of the substituents.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

NMR Workflow

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | ~1720 | Strong, sharp |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O stretch (ester) | 1300-1100 | Strong |

| C-I stretch | 600-500 | Medium |

Interpretation of Key Bands:

-

The most prominent peak will be the strong, sharp carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹.

-

The presence of both aromatic and aliphatic C-H stretches will be observed.

-

The strong C-O stretching bands are also characteristic of the ester functionality.

-

The C-I stretch appears in the fingerprint region and can be difficult to assign definitively.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid or liquid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid or a single drop of the liquid this compound onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 290, corresponding to the molecular weight of the compound (for ¹²⁷I). The isotopic pattern of iodine will not be a major factor as it is monoisotopic.

-

Key Fragment Ions:

-

m/z = 259: Loss of the methoxy group (-OCH₃, 31 Da) from the molecular ion.

-

m/z = 231: Loss of the ethyl group (-CH₂CH₃, 29 Da) followed by loss of CO (28 Da), or direct loss of the carboethoxy group.

-

m/z = 163: Loss of iodine (-I, 127 Da) from the molecular ion.

-

m/z = 135: Loss of iodine and the methoxy group.

-

Experimental Protocol for Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is suitable. The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on established principles and data from analogous compounds, offer a reliable framework for the identification and characterization of this important synthetic intermediate. The experimental protocols outlined in this guide provide a robust methodology for obtaining high-quality spectral data, ensuring accuracy and reproducibility in research and development settings.

Methyl 4-ethyl-3-iodobenzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-Ethyl-3-Iodobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document emphasizes the theoretical principles governing solubility and furnishes a detailed experimental protocol for its determination. By understanding the physicochemical properties of the solute and the principles of solvent interaction, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is an aromatic ester with the chemical formula C₁₀H₁₁IO₂ and a molecular weight of approximately 290.10 g/mol [1][2]. Its structure, featuring a substituted benzene ring, makes it a valuable building block in organic synthesis. The molecule's architecture, which includes a non-polar ethyl group and benzene ring, alongside a polar methyl ester group and a halogen (iodine), results in a compound with moderate polarity. This structural duality is central to understanding its solubility behavior. It is generally described as having moderate solubility in organic solvents and limited solubility in water[1]. Depending on its purity and the ambient temperature, it can exist as a colorless to pale yellow liquid or solid[1].

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is the cornerstone for predicting solubility[3][4]. This principle states that substances with similar intermolecular forces are likely to be soluble in one another[5][6][7].

Key Intermolecular Forces at Play:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules. The large, non-polar benzene ring and the ethyl group in this compound contribute significantly to these interactions. Non-polar solvents like hexane and toluene primarily interact through these forces.

-

Dipole-Dipole Interactions: The methyl ester group (-COOCH₃) in the molecule possesses a permanent dipole moment. Polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane also have permanent dipoles, allowing for favorable dipole-dipole interactions with the solute.

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at the oxygen atoms of the ester group. Protic solvents like alcohols (methanol, ethanol) can act as hydrogen bond donors, potentially leading to good solubility.

Based on its structure, this compound is expected to be most soluble in solvents of moderate polarity that can engage in both van der Waals and dipole-dipole interactions. Its solubility in highly polar, protic solvents like water is expected to be low due to the large non-polar hydrocarbon portion of the molecule. Conversely, its solubility in purely non-polar solvents like hexane may be limited by the presence of the polar ester group.

Predicted Solubility Profile

While experimental verification is essential, a qualitative prediction of solubility in common organic solvents can be made by considering the polarity of the solvents.

| Solvent | Polarity Index (P') [8][9] | Predicted Solubility | Rationale |

| Hexane | 0.1 | Low to Moderate | Primarily non-polar interactions; the polar ester group may limit solubility. |

| Toluene | 2.4 | Moderate to High | Aromatic nature is compatible with the benzene ring of the solute, and it has a small dipole moment. |

| Diethyl Ether | 2.8 | Moderate to High | Can act as a hydrogen bond acceptor and has a moderate polarity. |

| Dichloromethane | 3.1 | High | A polar aprotic solvent capable of strong dipole-dipole interactions. |

| Ethyl Acetate | 4.4 | High | Similar ester functionality and moderate polarity should lead to good miscibility. |

| Acetone | 5.1 | High | A polar aprotic solvent that can effectively solvate the polar ester group. |

| Ethanol | 5.2 | Moderate to High | Can engage in hydrogen bonding, but the non-polar backbone may be less compatible than with aprotic polar solvents. |

| Methanol | 5.1 | Moderate | Similar to ethanol, but its smaller non-polar part might make it a slightly better solvent. |

| Water | 10.2 | Very Low | The large non-polar region of the molecule is incompatible with the strong hydrogen-bonding network of water[1]. |

Experimental Protocol for Solubility Determination: The Equilibrium Solubility Method

This protocol outlines a reliable method for quantitatively determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a micropipette.

-

Dilute the supernatant with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method. A standard calibration curve should be prepared using known concentrations of this compound.

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visual Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Self-Validating Systems and Trustworthiness

The described experimental protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Use of Excess Solute: This guarantees that the solution is truly saturated and at equilibrium.

-

Constant Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Calibration Curve: The use of a standard calibration curve ensures the accuracy of the quantification method.

-

Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.

Conclusion

References

- 1. CAS 51885-91-7: methyl 4-ethyl-3-iodo-benzoate [cymitquimica.com]

- 2. 51885-91-7|this compound|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. quora.com [quora.com]

- 6. fountainmagazine.com [fountainmagazine.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Polarity Index [macro.lsu.edu]

- 9. organometallics.it [organometallics.it]

An In-depth Technical Guide to Methyl 4-ethyl-3-iodobenzoate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of Methyl 4-ethyl-3-iodobenzoate, a halogenated aromatic ester with significant potential as a building block in medicinal chemistry and materials science. While a definitive historical account of its initial discovery is not prominently documented in the scientific literature, its synthesis and utility can be understood through the lens of established organic chemistry principles and the ongoing quest for novel molecular architectures. This guide will delve into the probable synthetic routes, detailed experimental protocols, and the scientific rationale behind its application, tailored for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Properties

This compound (CAS No. 51885-91-7) is a substituted aromatic compound featuring a benzene ring functionalized with a methyl ester, an ethyl group, and an iodine atom.[1][2][3][4] The strategic placement of these functional groups, particularly the reactive carbon-iodine bond, makes it a versatile intermediate for the construction of more complex molecules through various cross-coupling reactions.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 51885-91-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁IO₂ | [1][2] |

| Molecular Weight | 290.10 g/mol | [2] |

| Appearance | Typically a colorless to pale yellow liquid or solid | [1] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |

Historical Context and Probable Genesis

The precise "discovery" of this compound is not marked by a singular, seminal publication. Its emergence is more likely a result of the systematic exploration of functionalized aromatic compounds by synthetic chemists. The development of robust iodination and esterification methods in the 20th century paved the way for the creation of a vast library of novel building blocks for research and development.

The scientific impetus for synthesizing a molecule like this compound likely stems from its potential as an intermediate in drug discovery. The incorporation of an ethyl group can enhance lipophilicity, while the iodine atom serves as a handle for introducing further molecular complexity through reactions like Suzuki, Sonogashira, and Heck couplings.[5][6]

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several logical pathways. Two of the most probable and widely applicable methods are detailed below.

Route 1: Electrophilic Iodination of Methyl 4-ethylbenzoate

This is a direct and efficient approach that begins with the commercially available Methyl 4-ethylbenzoate. The ethyl group is an ortho-, para-director, and since the para position is blocked by the methyl ester, the incoming electrophile (iodine) is directed to the ortho position (position 3).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-ethylbenzoate (1.0 eq) in glacial acetic acid.

-

Addition of Reagents: To this solution, add iodine (1.0 eq) and periodic acid (0.4 eq) as the oxidizing agent.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthetic Pathway via Electrophilic Iodination

References

- 1. CAS 51885-91-7: methyl 4-ethyl-3-iodo-benzoate [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 51885-91-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:51885-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. 4-Ethyl-3-iodobenzoic Acid|Research Chemical [benchchem.com]

- 6. benchchem.com [benchchem.com]

Methyl 4-ethyl-3-iodobenzoate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyl 4-ethyl-3-iodobenzoate is a substituted aromatic carboxylic acid ester that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aryl iodide, a sterically directing ethyl group, and a versatile methyl ester, makes it a strategic intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties

This compound is characterized by the following properties:

| Property | Value |

| CAS Number | 51885-91-7[1] |

| Molecular Formula | C₁₀H₁₁IO₂[1] |

| Molecular Weight | 290.1 g/mol [1] |

| Appearance | Typically a colorless to pale yellow liquid or solid, depending on purity and temperature. |

| Solubility | Moderately soluble in common organic solvents and has limited solubility in water. |

Commercial Availability

This compound is commercially available from a range of suppliers, catering to the needs of research and development laboratories. Purity levels are typically offered at a minimum of 98%.

| Supplier | Available Quantities | Purity |

| CP Lab Safety | 100 mg | min 98%[1] |

| BLD Pharm | Custom | -[2] |

| ChemicalBook | 500mg, 5g, 1kg, 5kg | 97-98%[3] |

| Sunway Pharm | 100mg, 250mg, 1g, 5g | 97%[4] |

It is important to note that this compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only and is not for medical or consumer use.[1]

Synthesis of this compound

The proposed synthesis would begin with the readily available Methyl 4-ethyl-3-aminobenzoate.

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol: Proposed Synthesis via Sandmeyer Reaction

Objective: To synthesize this compound from Methyl 4-ethyl-3-aminobenzoate.

Materials:

-

Methyl 4-ethyl-3-aminobenzoate

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Diethyl ether

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve Methyl 4-ethyl-3-aminobenzoate in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Applications in Drug Discovery

The strategic placement of the iodo, ethyl, and methyl ester groups on the benzene ring makes this compound a key intermediate in the synthesis of several targeted therapies.

Synthesis of DDR1 Inhibitors

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that has been implicated in various cancers. This compound is utilized in the preparation of potent DDR1 inhibitors.[3] These inhibitors are crucial for suppressing the proliferation of cancer cells that exhibit high levels of DDR1 expression.[3] The aryl iodide moiety of this compound serves as a key handle for cross-coupling reactions, allowing for the introduction of other molecular fragments to build the final inhibitor structure.

Caption: General workflow for the synthesis of DDR1 inhibitors using this compound.

Synthesis of GZD824

This compound is also a key precursor in the synthesis of GZD824, an inhibitor used in the treatment of chronic myelogenous leukemia (CML).[3] The synthesis of GZD824 likely involves a series of transformations where the iodo group is replaced through a cross-coupling reaction to introduce a nitrogen-containing heterocyclic moiety, a common feature in many kinase inhibitors. The ethyl and methyl ester groups can be further modified or may be integral parts of the final pharmacophore.

Quality Control and Analytical Methods

To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for assessing the purity of volatile and semi-volatile organic compounds. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule. The characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the methyl ester (a singlet) will be present in their expected chemical shift regions with appropriate splitting patterns and integration values.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming its structure.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from related aryl iodides and benzoates should be considered.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from light and incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in the field of drug discovery. Its utility in the synthesis of targeted therapies, such as DDR1 and CML inhibitors, underscores its importance for researchers and scientists in the pharmaceutical industry. The proposed synthetic route via a Sandmeyer reaction provides a reliable method for its preparation, and standard analytical techniques can ensure its quality for use in complex synthetic endeavors. As with all chemical reagents, adherence to proper safety and handling procedures is paramount.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 51885-91-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. This compound - CAS:51885-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Eine Technische Anleitung zur Derivatisierung von Methyl-4-ethyl-3-iodbenzoat für die Wirkstoffforschung

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Methyl-4-ethyl-3-iodbenzoat ist ein vielseitiges Ausgangsmaterial in der medizinischen Chemie, das als anpassungsfähiges Gerüst für die Synthese einer Vielzahl von Molekülen dient. Seine strategische Substitution mit einer Ethylgruppe und einem reaktiven Iodatom an einem Benzoesäureester-Kern ermöglicht eine präzise Modifikation durch moderne Kreuzkupplungsreaktionen. Diese Anleitung bietet einen detaillierten technischen Überblick über die wichtigsten Derivatisierungsstrategien, einschließlich der Suzuki-Miyaura-, Sonogashira-, Heck- und Buchwald-Hartwig-Kupplungen. Jedes Protokoll wird mit einem tiefen Einblick in die mechanistischen Grundlagen präsentiert, um Wissenschaftlern die rationale Optimierung von Reaktionsbedingungen zu ermöglichen und die Entdeckung neuartiger pharmazeutischer Wirkstoffe zu beschleunigen.

Einleitung: Die strategische Bedeutung von Methyl-4-ethyl-3-iodbenzoat

In der modernen Wirkstoffforschung ist die Fähigkeit, Molekülgerüste systematisch zu modifizieren, von entscheidender Bedeutung, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren. Methyl-4-ethyl-3-iodbenzoat stellt in diesem Zusammenhang ein wertvolles Zwischenprodukt dar. Die einzelnen Komponenten des Moleküls bieten unterschiedliche Ansatzpunkte für die Derivatisierung:

-

Das Iodatom: Als reaktivstes der Halogene in Palladium-katalysierten Kreuzkupplungsreaktionen ermöglicht es die effiziente Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen.[1] Die Reaktivität von Aryliodiden ist im Allgemeinen höher als die von Arylbromiden oder -chloriden, was oft mildere Reaktionsbedingungen erlaubt.[2]

-

Der Benzoesäureester: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu erhalten, die als wichtiger pharmakophorer Anker in vielen biologisch aktiven Molekülen dient.[3][4][5] Alternativ kann der Ester zu anderen funktionellen Gruppen modifiziert werden.

-

Die Ethylgruppe: Diese Gruppe beeinflusst die Lipophilie und die sterischen Eigenschaften des Moleküls und kann potenzielle Wechselwirkungen in der Bindungstasche eines Zielproteins modulieren.

Diese Anleitung konzentriert sich auf die Derivatisierung am Iod-substituierten C3-Zentrum des Benzolrings, da dies die größte strukturelle Vielfalt ermöglicht.

Kernstrategien der Derivatisierung: Palladium-katalysierte Kreuzkupplungen

Palladium-katalysierte Kreuzkupplungsreaktionen sind zu einem unverzichtbaren Werkzeug in der organischen Synthese geworden, was durch die Verleihung des Nobelpreises für Chemie im Jahr 2010 an Richard F. Heck, Ei-ichi Negishi und Akira Suzuki unterstrichen wird.[6] Diese Reaktionen folgen im Allgemeinen einem ähnlichen katalytischen Zyklus, der eine oxidative Addition, eine Transmetallierung (oder eine ähnliche Kopplungsreaktion) und eine reduktive Eliminierung umfasst.

Diagramm des allgemeinen katalytischen Zyklus für Pd-katalysierte Kreuzkupplungen

Abbildung 1: Allgemeiner katalytischer Zyklus für Palladium-katalysierte Kreuzkupplungsreaktionen.

Suzuki-Miyaura-Kupplung: Bildung von Biarylstrukturen

Die Suzuki-Miyaura-Kupplung ist eine der am weitesten verbreiteten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen, die für die Synthese von Biaryl-Strukturen, die in vielen pharmazeutischen Wirkstoffen vorkommen, von zentraler Bedeutung ist.[7][8]

Kausale Begründung der experimentellen Entscheidungen

Die Wahl der Reaktionspartner und -bedingungen ist entscheidend für den Erfolg der Suzuki-Kupplung.[1]

-

Palladium-Katalysator: Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) ist eine häufige und effektive Wahl, da es sich um eine direkte Quelle für die aktive Pd(0)-Spezies handelt.[1] Alternativ können Pd(II)-Präkatalysatoren wie Pd(OAc)₂ in Kombination mit Phosphinliganden verwendet werden.[7]

-

Base: Eine Base ist für den Transmetallierungsschritt unerlässlich, da sie die Boronsäure aktiviert.[9] Anorganische Basen wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) werden häufig in wässriger Lösung verwendet, um die Reaktion zu erleichtern.[1]

-

Lösungsmittelsystem: Ein gemischtes Lösungsmittelsystem wie Toluol/Ethanol/Wasser oder Dioxan/Wasser wird üblicherweise verwendet, um sowohl die organischen Reaktanten als auch die anorganische Base zu lösen.[1]

-

Inerte Atmosphäre: Die Reaktion wird typischerweise unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt, um die Oxidation und Deaktivierung des Pd(0)-Katalysators zu verhindern.[1]

Experimentelles Protokoll: Suzuki-Miyaura-Kupplung

-

Reaktionsaufbau: In einem ofengetrockneten Schlenk-Kolben werden Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.), der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%) und die Base (z. B. K₂CO₃, 2,0 Äq.) vorgelegt.[1][7]

-

Inertisierung: Der Kolben wird mit einem Septum verschlossen und dreimal evakuiert und mit einem Inertgas (Argon oder Stickstoff) gefüllt, um eine sauerstofffreie Umgebung zu gewährleisten.[1]

-

Zugabe des Lösungsmittels: Das entgaste Lösungsmittelsystem (z. B. eine 4:1:1-Mischung aus Toluol, Ethanol und Wasser) wird über eine Spritze zugegeben.[10]

-

Reaktionsdurchführung: Die Reaktionsmischung wird unter kräftigem Rühren auf 80-100 °C erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt werden.[1]

-

Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt, mit Ethylacetat verdünnt und in einem Scheidetrichter mit Wasser und anschließend mit gesättigter Kochsalzlösung gewaschen.[1]

-

Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Biarylderivat zu erhalten.[7]

Vergleichstabelle für die Suzuki-Miyaura-Kupplung

| Arylboronsäure (R-B(OH)₂) | Katalysator (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) (repräsentativ) |

| Phenylboronsäure | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluol/EtOH/H₂O | 80 | 12 | 92 |

| 4-Methoxyphenylboronsäure | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxan/H₂O | 100 | 8 | 95 |

| 3-Pyridinylboronsäure | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 85 |

Sonogashira-Kupplung: Einführung von Alkinyl-Gruppen

Die Sonogashira-Kupplung ist eine äußerst effiziente Methode zur Bildung von C(sp²)-C(sp)-Bindungen, die zur Synthese von Arylalkinen führt.[2][11][12] Diese Struktureinheit ist in vielen Naturstoffen, Pharmazeutika und organischen Materialien von Bedeutung.

Kausale Begründung der experimentellen Entscheidungen

Die Sonogashira-Reaktion verläuft typischerweise über zwei miteinander verbundene katalytische Zyklen, einen Palladium- und einen Kupferzyklus.[11]

-

Katalysatorsystem: Die Reaktion wird klassischerweise durch einen Palladium(0)-Komplex (z. B. Pd(PPh₃)₂Cl₂) und ein Kupfer(I)-Salz (z. B. CuI) als Co-Katalysator katalysiert.[10][12] Das Kupfer(I) reagiert mit dem terminalen Alkin und der Base zu einem Kupfer(I)-acetylid, das dann die Alkinylgruppe auf den Palladiumkomplex überträgt (Transmetallierung).[11]

-

Base: Eine Aminbase wie Triethylamin (Et₃N) oder Diisopropylamin (DIPA) wird verwendet, um das terminale Alkin zu deprotonieren und das entstehende Halogenwasserstoff-Nebenprodukt zu neutralisieren.[10][13]

-

Kupferfreie Varianten: Um die Verwendung von Kupfer zu vermeiden, das zu Homokupplungen des Alkins führen kann, wurden kupferfreie Protokolle entwickelt. Diese erfordern oft andere Basen und Liganden.[12]

Experimentelles Protokoll: Sonogashira-Kupplung (Kupfer-katalysiert)

-

Reaktionsaufbau: In einem Schlenk-Kolben unter Inertgasatmosphäre werden Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.), Pd(PPh₃)₂Cl₂ (2 mol%) und CuI (1 mol%) vorgelegt.[10]

-

Zugabe von Lösungsmittel und Base: Wasserfreies Tetrahydrofuran (THF) und Triethylamin (2,0 Äq.) werden zugegeben.[10]

-

Zugabe des Alkins: Das terminale Alkin (1,1 Äq.) wird langsam zur gerührten Lösung zugetropft.[10]

-

Reaktionsdurchführung: Die Reaktion wird bei Raumtemperatur gerührt und der Fortschritt mittels DC oder GC-MS überwacht.[10][11]

-

Aufarbeitung: Nach Abschluss wird die Mischung mit einem organischen Lösungsmittel (z. B. Diethylether) verdünnt und die organische Phase mit gesättigter wässriger Ammoniumchloridlösung (zur Entfernung von Kupfer) und anschließend mit Kochsalzlösung gewaschen.[11]

-

Reinigung: Die organische Phase wird getrocknet, filtriert und eingeengt. Die Reinigung erfolgt durch Säulenchromatographie.[11]

Diagramm des Sonogashira-Kupplungsworkflows

Abbildung 2: Experimenteller Arbeitsablauf für die Sonogashira-Kupplung.

Heck-Kupplung: Synthese von substituierten Alkenen

Die Heck-Reaktion (oder Mizoroki-Heck-Reaktion) ist eine Palladium-katalysierte Reaktion eines ungesättigten Halogenids mit einem Alken zur Bildung eines substituierten Alkens.[14] Sie ist ein leistungsfähiges Werkzeug zur Bildung von C(sp²)-C(sp²)-Bindungen.[15]

Kausale Begründung der experimentellen Entscheidungen

-

Katalysator und Ligand: Pd(OAc)₂ ist ein gängiger Präkatalysator. Die Reaktion erfordert oft einen Phosphinliganden wie Tri(o-tolyl)phosphin, um den Katalysator zu stabilisieren und die Reaktivität zu fördern.[10] Bei reaktiven Substraten wie Aryliodiden kann die Reaktion auch ohne Liganden durchgeführt werden.[15]

-

Base: Eine Base, typischerweise ein Amin wie Triethylamin, ist erforderlich, um das im katalytischen Zyklus entstehende HI zu neutralisieren und den Pd(0)-Katalysator zu regenerieren.[15]

-

Lösungsmittel: Polare aprotische Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Acetonitril sind für hohe Reaktionsgeschwindigkeiten notwendig.[10][14]

Experimentelles Protokoll: Heck-Kupplung

-

Reaktionsaufbau: In einem wiederverschließbaren Reaktionsgefäß werden Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.), das Alken (z. B. Styrol, 1,2 Äq.), Pd(OAc)₂ (1 mol%) und ein Phosphinligand (z. B. Tri(o-tolyl)phosphin, 2 mol%) zusammengegeben.[10]

-

Inertisierung und Zugabe der Reagenzien: Das Gefäß wird mit einem Inertgas gespült. Wasserfreies DMF und Triethylamin (1,5 Äq.) werden über eine Spritze zugegeben.[10]

-

Reaktionsdurchführung: Das Gefäß wird verschlossen und die Mischung unter Rühren auf 100 °C erhitzt. Der Fortschritt wird mittels DC oder GC-MS überwacht.[10]

-

Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit Diethylether extrahiert.[10]

-

Reinigung: Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt. Das Produkt wird durch Säulenchromatographie gereinigt.

Vergleichstabelle für die Heck-Kupplung

| Alken | Katalysator (mol%) | Base | Lösungsmittel | Temp. (°C) | Zeit (h) | Ausbeute (%) (repräsentativ) |

| Styrol | Pd(OAc)₂ (1) / P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 88 |

| n-Butylacrylat | Pd(OAc)₂ (1) | Na₂CO₃ | DMA | 120 | 10 | 91 |

| Cyclohexen | Herrmann-Katalysator (0.5) | K₂CO₃ | NMP | 110 | 24 | 75 |

Buchwald-Hartwig-Aminierung: Bildung von Arylaminen

Die Buchwald-Hartwig-Aminierung ist eine Palladium-katalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[6][16] Diese Reaktion hat die Synthese von Arylaminen revolutioniert, die in unzähligen Pharmazeutika und Naturstoffen vorkommen.[6][17]

Kausale Begründung der experimentellen Entscheidungen

-

Katalysator und Ligand: Der Erfolg der Buchwald-Hartwig-Aminierung hängt stark von der Wahl des Liganden ab. Sperrige, elektronenreiche Phosphinliganden wie Xantphos, BINAP oder Josiphos-Typ-Liganden sind entscheidend für die katalytische Aktivität, insbesondere bei weniger reaktiven Arylhalogeniden.[16][17] Bidentate Liganden können die Bildung von Palladium-Dimeren verhindern und die Reaktion beschleunigen.[6]

-

Base: Eine starke, nicht-nukleophile Base wie Natrium-tert-butoxid (NaOt-Bu) oder Lithium-Hexamethyldisilazid (LHMDS) ist typischerweise erforderlich, um das Amin zu deprotonieren und das Palladium-Amido-Intermediat zu bilden.[16][18]

-

Lösungsmittel: Aprotische Lösungsmittel wie Toluol, Dioxan oder THF werden üblicherweise verwendet.[16]

Experimentelles Protokoll: Buchwald-Hartwig-Aminierung

-

Reaktionsaufbau: In einem ofengetrockneten Schlenk-Rohr werden unter Inertgasatmosphäre der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%), der entsprechende Ligand (z. B. Xantphos, 2-4 mol%) und die Base (z. B. NaOt-Bu, 1,4 Äq.) vorgelegt.

-

Zugabe der Reaktanten: Das Lösungsmittel (z. B. Toluol) wird zugegeben, gefolgt von Methyl-4-ethyl-3-iodbenzoat (1,0 Äq.) und dem Amin (1,2 Äq.).

-

Reaktionsdurchführung: Die Mischung wird auf 80-110 °C erhitzt und der Reaktionsfortschritt mittels DC oder LC-MS überwacht.

-

Aufarbeitung: Nach dem Abkühlen wird die Reaktion durch Zugabe von Wasser gequencht und mit einem organischen Lösungsmittel extrahiert.

-

Reinigung: Die organische Phase wird gewaschen, getrocknet, eingeengt und das Produkt durch Säulenchromatographie gereinigt.

Fazit und Ausblick

Methyl-4-ethyl-3-iodbenzoat ist ein außergewöhnlich nützliches Substrat für die Derivatisierung durch eine Reihe von robusten und gut verstandenen Palladium-katalysierten Kreuzkupplungsreaktionen. Die in dieser Anleitung beschriebenen Protokolle für die Suzuki-Miyaura-, Sonogashira-, Heck- und Buchwald-Hartwig-Reaktionen bieten Forschern einen klaren Weg zur Erzeugung einer breiten Palette von Analoga für die Wirkstoffforschung. Durch das Verständnis der mechanistischen Grundlagen hinter jeder Transformation können Wissenschaftler die Reaktionsbedingungen rational anpassen, um die Ausbeuten zu maximieren und die Synthese neuartiger Verbindungen mit potenzieller therapeutischer Wirkung zu beschleunigen. Die hier vorgestellten Methoden bilden eine solide Grundlage für die Exploration des chemischen Raums um das Methyl-4-ethyl-3-iodbenzoat-Gerüst und tragen so zur Weiterentwicklung der medizinischen Chemie bei.

Referenzen

-

A Comparative Guide to the Reactivity of Ethyl 4-iodobenzoate and Methyl 4-iodobenzoate in Cross-Coupling Reactions. (2025). Benchchem. 10

-

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate with Aryl Boronic Acids. (2025). Benchchem. 1

-

Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes. (2025). Benchchem. 11

-

Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate. (2025). Benchchem. 9

-

Austin, W. B., Bilow, N., Kelleghan, W. J., & Lau, K. S. Y. (n.d.). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry. --INVALID-LINK--

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate. --INVALID-LINK--

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. --INVALID-LINK--

-

Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. --INVALID-LINK--

-

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate. (2025). Benchchem. 7

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. --INVALID-LINK--

-

Heck Reaction. (2023). Chemistry LibreTexts. --INVALID-LINK--

-

Sonogashira coupling. (n.d.). Wikipedia. --INVALID-LINK--

-

Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. --INVALID-LINK--

-

Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. (2025). ResearchGate. --INVALID-LINK--

-

Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC. --INVALID-LINK--

-

Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. --INVALID-LINK--

-

Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. (n.d.). ResearchGate. --INVALID-LINK--

-

Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. --INVALID-LINK--

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. --INVALID-LINK--

-

Smith, M. R., Jang, Y. J., Kim, J. Y., & Ciufolini, M. A. (2013). Selective reactivity of electron-rich aryl iodides in the Heck arylation of disubstituted alkenes catalyzed by palladium-arylurea complexes. Tetrahedron, 69. --INVALID-LINK--

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. --INVALID-LINK--

-

Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. --INVALID-LINK--

-

Benzoic acid. (n.d.). Wikipedia. --INVALID-LINK--

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). --INVALID-LINK--

-

Heck alkenylation of aryl iodides with alkenic nucleophiles. (n.d.). ResearchGate. --INVALID-LINK--

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.se [fishersci.se]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

- 17. research.rug.nl [research.rug.nl]

- 18. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of Iodinated Benzoates: A Technical Guide for Researchers

Foreword: The Versatile Chemistry of Iodinated Benzoates

Iodinated benzoates, a class of aromatic compounds featuring an iodine atom and a carboxyl group on a benzene ring, have emerged from the realm of chemical intermediates to become a focal point of significant biological investigation. Their unique physicochemical properties, conferred by the presence of the bulky, lipophilic, and reactive iodine atom, underpin a diverse range of biological activities. This guide provides an in-depth exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower further research and development in this promising area.

I. Enzyme Inhibition: The Case of 2-Iodosobenzoic Acid

The ability of certain iodinated benzoates to modulate enzyme activity is a cornerstone of their biological relevance. A prime example is 2-iodosobenzoic acid, a compound known for its ability to selectively oxidize vicinal sulfhydryl groups in proteins.

Mechanism of Action: Cysteine Residue Oxidation

2-Iodosobenzoic acid (IBA) acts as a potent oxidizing agent, specifically targeting the sulfhydryl (-SH) groups of cysteine residues within enzymes. The proximity of two cysteine residues allows IBA to catalyze the formation of a disulfide bond (-S-S-), leading to conformational changes that can inactivate the enzyme. This targeted oxidation makes IBA a valuable tool for studying enzyme structure and function, particularly for enzymes where cysteine residues are crucial for catalytic activity. One such enzyme is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway.

Diagram 1: Mechanism of Enzyme Inactivation by 2-Iodosobenzoic Acid

Caption: Workflow of enzyme inactivation by 2-iodosobenzoic acid.

Experimental Protocol: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

This protocol outlines a method to assess the inhibitory effect of 2-iodosobenzoic acid on GAPDH activity by monitoring the decrease in NADH absorbance at 340 nm.

Materials:

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from rabbit muscle

-

2-Iodosobenzoic acid (IBA)

-

Triethanolamine buffer (100 mM, pH 7.6)

-

3-Phosphoglyceric acid (3-PGA)

-

L-Cysteine

-

Magnesium sulfate (MgSO₄)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Adenosine 5'-triphosphate (ATP)

-

3-Phosphoglyceric phosphokinase (PGK)

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in deionized water. The enzyme solution should be prepared fresh in cold triethanolamine buffer.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing triethanolamine buffer, 3-PGA, L-cysteine, MgSO₄, NADH, ATP, and PGK.

-

Enzyme Pre-incubation with Inhibitor: In a separate tube, pre-incubate the GAPDH enzyme with varying concentrations of 2-iodosobenzoic acid for a defined period (e.g., 10 minutes) at 25°C to allow for the oxidation of sulfhydryl groups. A control with no inhibitor should be run in parallel.

-

Initiation of Reaction: Add the pre-incubated enzyme-inhibitor mixture to the cuvette containing the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes. The rate of NADH oxidation is proportional to the GAPDH activity.

-

Data Analysis: Calculate the rate of reaction (ΔA340/min) for the control and each inhibitor concentration. Determine the percentage of inhibition for each IBA concentration and calculate the IC50 value, which is the concentration of IBA that causes 50% inhibition of GAPDH activity.

II. Anticancer and Cytotoxic Activity: Harnessing Reactive Oxygen Species

Certain iodinated benzoates have demonstrated promising anticancer properties, primarily through the induction of oxidative stress and subsequent cell death. 2,3,5-Triiodobenzoic acid (TIBA), a compound also used as a plant growth regulator, has been shown to induce cell death in tumor cells by generating reactive oxygen species (ROS).[1][2]

Mechanism of Action: ROS-Mediated Apoptosis

TIBA treatment leads to an increase in intracellular ROS levels, which are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids.[1][2] This surge in oxidative stress can trigger the intrinsic pathway of apoptosis, a form of programmed cell death. The process involves the depolarization of the mitochondrial membrane and the activation of pro-apoptotic proteins, ultimately leading to the demise of the cancer cell.[3] This mechanism has been observed in non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines.[1]

Diagram 2: Proposed Anticancer Mechanism of 2,3,5-Triiodobenzoic Acid

Caption: TIBA induces apoptosis in cancer cells via ROS generation.

Quantitative Data: Cytotoxicity of 2,3,5-Triiodobenzoic Acid

The cytotoxic effects of TIBA have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a compound in inhibiting cell growth.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H460 | Non-small cell lung cancer | Data not explicitly stated, but significant cell death observed at concentrations of 100-500 µM. | [1][4] |

| K562 | Chronic myeloid leukemia | Data not explicitly stated, but significant cell death observed at concentrations of 100-500 µM. | [1] |

| HTB-26 | Breast Cancer | ~10-50 | [5] |

| PC-3 | Pancreatic Cancer | ~10-50 | [5] |

| HepG2 | Hepatocellular Carcinoma | ~10-50 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., H460, K562)

-

2,3,5-Triiodobenzoic acid (TIBA)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours.[6]

-

Compound Treatment: Treat the cells with various concentrations of TIBA for 24, 48, or 72 hours. Include a vehicle control (medium with the same amount of solvent used to dissolve TIBA).[6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

III. Antimicrobial Activity: The Promise of Iodinated Benzohydrazides

The search for novel antimicrobial agents is a critical area of research. Recent studies have highlighted the potential of iodinated benzoate derivatives, particularly hydrazones, as effective antibacterial and antifungal agents.

Structure-Activity Relationship and Mechanism

Hydrazide-hydrazones derived from iodinated benzoic acids have shown significant antimicrobial activity.[7] The presence of the iodine atoms on the benzene ring appears to be crucial for their biological effect. These compounds have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some human pathogenic fungi.[7] The exact mechanism of action is still under investigation but is likely related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Diagram 3: General Structure of Antimicrobial Iodinated Benzohydrazides

Caption: Key structural features of antimicrobial iodinated benzohydrazides.

Quantitative Data: Antimicrobial Activity of Iodinated Benzohydrazide-Hydrazones

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound Type | Target Organism | MIC (µM) | Reference |

| Iodinated benzohydrazide-hydrazones | Gram-positive cocci (including MRSA) | as low as 7.81 | [7] |

| Iodinated benzohydrazide-hydrazones | Human pathogenic fungi | as low as 1.95 | [7] |

| 3/4-bromo benzohydrazide derivatives | Various bacteria | pMICam up to 1.67 | [6] |

Experimental Protocol: Agar Diffusion Assay for Antimicrobial Susceptibility Testing

The agar diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.[1][8][9][10][11]

Materials:

-

Test microorganisms (bacterial and fungal strains)

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

-

Iodinated benzoate derivatives

-

Sterile paper discs (6 mm diameter)

-

Sterile swabs

-

Petri dishes

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth.

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of the agar plate using a sterile swab to create a lawn.

-

Disc Application: Impregnate sterile paper discs with known concentrations of the iodinated benzoate derivatives and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. The size of the zone is proportional to the antimicrobial activity of the compound.

IV. Plant Growth Regulation: Modulating Auxin Transport

2,3,5-Triiodobenzoic acid (TIBA) is a well-known inhibitor of polar auxin transport in plants.[12][13][14] This property makes it a valuable tool for studying plant development and a component in some agricultural formulations.

Mechanism of Action: Disruption of Auxin Efflux

Auxin, a key plant hormone, is transported directionally through plant tissues, a process known as polar auxin transport. This transport is mediated by specific carrier proteins, including the PIN-FORMED (PIN) family of auxin efflux carriers. TIBA is thought to inhibit polar auxin transport by interfering with the function of these PIN proteins, possibly by affecting their subcellular localization or by altering the dynamics of the actin cytoskeleton which is involved in their trafficking.[15] By disrupting the normal flow of auxin, TIBA can influence various developmental processes such as gravitropism, root development, and leaf patterning.[15]

Diagram 4: Inhibition of Polar Auxin Transport by TIBA

Caption: TIBA disrupts the directional flow of auxin by inhibiting PIN proteins.

Quantitative Data: Effect of TIBA on Root Gravitropism in Arabidopsis thaliana

Gravitropism, the growth of a plant in response to gravity, is a process heavily dependent on polar auxin transport.

| TIBA Concentration (µM) | Gravitropic Curvature (degrees) at 8h | Reference |

| 0 (Control) | ~80 | [13] |

| 1 | ~40 | [13] |

| 10 | ~20 | [13] |

Experimental Protocol: Root Gravitropism Assay in Arabidopsis thaliana

This protocol describes a method to assess the effect of TIBA on the gravitropic response of Arabidopsis roots.[16][17][18][19][20][21][22][23][24]

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) agar plates

-

2,3,5-Triiodobenzoic acid (TIBA)

-

Stereomicroscope

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seed Sterilization and Plating: Surface sterilize Arabidopsis seeds and plate them on MS agar plates containing different concentrations of TIBA.

-

Vernalization and Germination: Vernalize the plates at 4°C for 2-3 days and then transfer them to a growth chamber with a vertical orientation to allow for straight root growth.

-

Gravitropic Stimulation: Once the roots have reached a desired length (e.g., 1-2 cm), rotate the plates by 90 degrees to induce a gravitropic stimulus.

-

Image Acquisition: Capture images of the roots at regular time intervals (e.g., every hour for 8 hours) using a stereomicroscope equipped with a camera.

-

Data Analysis: Measure the angle of root curvature relative to the direction of gravity at each time point using image analysis software. Plot the curvature over time to analyze the dynamics of the gravitropic response.

V. Pharmaceutical Intermediates and Radiotracers: A Synthetic and Imaging Perspective

Iodinated benzoates, particularly 4-iodobenzoic acid, are valuable building blocks in the synthesis of pharmaceuticals. Their reactivity in cross-coupling reactions allows for the construction of complex molecular scaffolds. Furthermore, the incorporation of radioactive iodine isotopes into benzoate structures creates powerful tools for medical imaging.

Role in Pharmaceutical Synthesis: Cross-Coupling Reactions

4-Iodobenzoic acid is a versatile substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[25] These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of therapeutic agents, including anti-inflammatory drugs and anticancer agents.[25]

Diagram 5: Workflow of a Suzuki-Miyaura Coupling Reaction with 4-Iodobenzoic Acid

Caption: Suzuki-Miyaura coupling of 4-iodobenzoic acid to form a biaryl intermediate.

Application in Medical Imaging: Radioiodinated Benzoates

The introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) into benzoic acid derivatives allows for their use as imaging agents in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[18][26] These radioiodinated compounds can be conjugated to targeting molecules, such as antibodies or peptides, to visualize specific biological processes or tissues in vivo. A common strategy involves the use of N-succinimidyl-para-iodobenzoate ([*I]SPIB) for the radioiodination of proteins.[12][27][28]

A significant challenge in the use of radioiodinated pharmaceuticals is in vivo deiodination, where the radioactive iodine is cleaved from the molecule, leading to off-target accumulation and reduced imaging quality.[7][29] Research is ongoing to develop more stable radioiodinated compounds to overcome this limitation.[7][29]

Experimental Protocol: Radioiodination of Proteins using N-succinimidyl-para-iodobenzoate

This protocol provides a general method for labeling proteins with radioactive iodine using [*I]SPIB.

Materials:

-

Protein to be labeled (e.g., monoclonal antibody)

-

N-succinimidyl-para-(trimethylstannyl)benzoate (SPMB)

-

Radioactive sodium iodide (e.g., Na¹²⁵I)

-

Chloramine-T

-

Borate buffer (0.1 M, pH 9.1)

-

Size-exclusion chromatography column (e.g., NAP-5)

Procedure:

-

Synthesis of [I]SPIB: The radioiodinated active ester, [I]SPIB, is synthesized from its tin precursor, SPMB, using an oxidizing agent like Chloramine-T and radioactive sodium iodide. The product is purified, often by Sep-Pak filtration.[27][28]

-